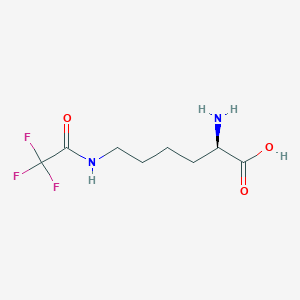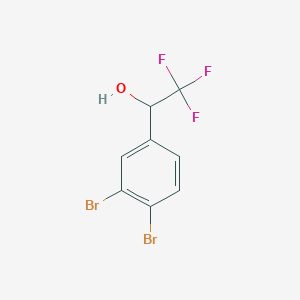
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C8H5Br2F3O It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol typically involves the bromination of alpha-(trifluoromethyl)benzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and maximizing yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-Dibromo-alpha-(trifluoromethyl)benzaldehyde or 3,4-Dibromo-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3,4-Dihydro-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: Formation of 3,4-Dibromo-alpha-(trifluoromethyl)benzylamine or 3,4-Dibromo-alpha-(trifluoromethyl)benzylthiol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the bromine atoms.
3,4-Dibromo-alpha-(methyl)benzyl Alcohol: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atoms provide sites for further functionalization. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C8H5Br2F3O |
|---|---|
Peso molecular |
333.93 g/mol |
Nombre IUPAC |
1-(3,4-dibromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Br2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Clave InChI |
LFWQMBLTLABWOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



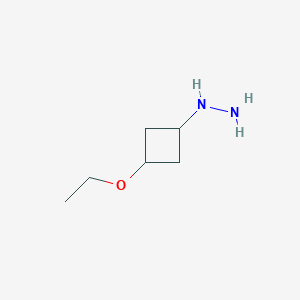
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
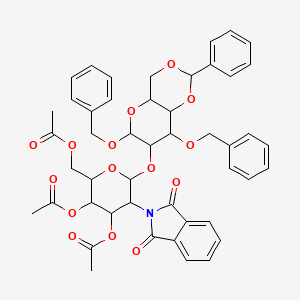
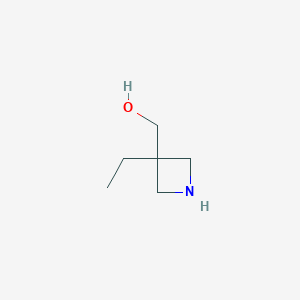

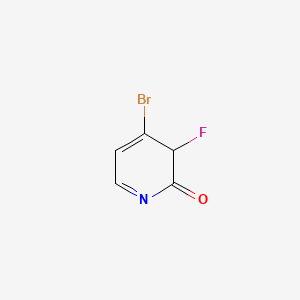
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
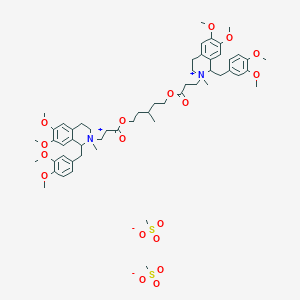
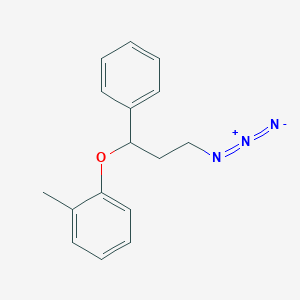
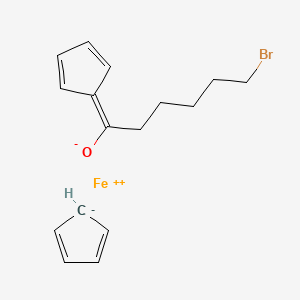
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
